1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-
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Overview
Description
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings
Preparation Methods
The synthesis of 1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Methyl Group: Methylation reactions using methyl iodide or similar reagents can be employed.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or acids.
Substitution: The nitro and phenylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, alcohols, and sulfonamide compounds.
Scientific Research Applications
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential use in the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-: This compound is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and biological activity.
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(methylsulfonyl)-: Similar in structure but with a methylsulfonyl group instead of a phenylsulfonyl group, leading to different chemical and biological properties.
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(ethylsulfonyl)-: Another similar compound with an ethylsulfonyl group, which may affect its solubility and reactivity.
The uniqueness of 1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
Molecular Formula |
C14H11N3O4S |
---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-methyl-4-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11N3O4S/c1-10-9-13(17(18)19)12-7-8-16(14(12)15-10)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
OFJUMZMXCPZKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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